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Compound of Interest

2-(2-Ethyl-4,6-
Compound Name:

dimethoxyphenyl)acetaldehyde
CAS No.: 721434-45-3

Cat. No.: B3280742

Get Quote

Executive Summary

The 2-ethyl-4,6-dimethoxy substitution pattern represents a specific polysubstituted benzene
scaffold often encountered in polyketide natural products (e.g., resorcinol derivatives) and
synthetic drug intermediates.

Key Spectral Signatures:

o Diagnostic Shielding: The aromatic carbon between the two methoxy groups (C5 in this
pattern) appears significantly upfield (~96-99 ppm), serving as the primary anchor point for
assignment.

» Deshielding Zone: The carbons bearing the methoxy groups (C4, C6) resonate in the 158—
164 ppm range, characteristic of strong mesomeric (+M) effects.

o Ethyl Group Markers: The benzylic methylene (-CHz-) typically resonates at 22—29 ppm,
while the terminal methyl (-CHs) appears at 13—15 ppm.
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This guide compares the theoretical and experimental shifts of this pattern against common
isomers to facilitate rapid structural verification.

Structural Analysis & Theoretical Basis

To accurately interpret the C13 NMR data, one must understand the electronic environment
created by the substituents.

Numbering Convention

For this guide, we define the "2-ethyl-4,6-dimethoxy" pattern relative to a priority substituent "X"
at position 1 (e.g., -COOH, —CHO, —H).

e C1: Ipso to Priority Group X

e C2: Ipso to Ethyl Group

e C3: Aromatic C-H

e C4: Ipso to Methoxy

e C5: Aromatic C-H (Between Methoxys)

e C6: Ipso to Methoxy

Electronic Effects

o Methoxy Groups (Positions 4, 6): Strong electron donors via resonance (+M). They
significantly deshield the attached carbons (ipso) and shield the ortho and para positions.

o Effect on C5: C5 is ortho to both methoxy groups, leading to extreme shielding (double
ortho effect), pushing it to <100 ppm.

o Ethyl Group (Position 2): Weak electron donor via induction (+l). It causes a moderate
deshielding of C2 (~+15 ppm) and slight shielding of C1 and C3.

o Steric Compression: The ethyl group at C2 and the methoxy group at C6 (flanking C1) create
a "steric pocket." If X is a bulky group (e.g., -COOH), steric inhibition of resonance may alter
the shift of the carbonyl carbon.
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Comparative Spectral Data

The following tables synthesize experimental data from analogous systems (e.g., 2-ethyl-4,6-
dimethoxybenzoic acid and 1-alkyl-3,5-dimethoxybenzene) to provide a robust reference.

Table 1: Chemical Shift Assignments (ppm) in CDCI3[1]
[2]
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Carbon
Position

Type

Chemical Shift
(9)

Multiplicity
(DEPT)

Mechanistic
Rationale

C1 (Ipso-X)

Cq

115.0 — 145.0*

C (Quaternary)

Highly
dependent on
substituent X
(e.g., Hvs
COOH).

C2 (Ipso-Et)

Cq

144.0 - 148.0

C (Quaternary)

Deshielded by
Ethyl (+1) and

adjacent X.

C3 (Ar-H)

CH

105.0 - 108.0

CH

Ortho to OMe
(Shielding), Meta
to Ethyl.

C4 (Ipso-OMe)

Cq

160.0 - 164.0

C (Quaternary)

Strong +M from
Oxygen
(Deshielding).

C5 (Ar-H)

CH

96.0-99.0

CH

Diagnostic: Ortho
to two OMe
groups (Double
Shielding).

C6 (Ipso-OMe)

Cq

158.0 - 162.0

C (Quaternary)

Strong +M from

Oxygen; slightly
different from C4
due to proximity
to X.

Ethyl-CHz2

CH:

22.0-29.0

CHz (Down)

Benzylic position.

Ethyl-CHs

CHs

13.0-15.0

CHs (Up)

Terminal methyl.

Methoxy-CHs

CHs

55.0-56.0

CHs (Up)

Standard

methoxy range.

*Note: If X=H (Parent Hydrocarbon), C1 shifts upfield to ~100-110 ppm due to the ortho-OMe

effect.
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Table 2: Isomer Differentiation (Regioisomer Check)

Distinguishing the 2-ethyl-4,6-dimethoxy pattern from its isomer 4-ethyl-2,6-dimethoxy is a

common challenge.

2-Ethyl-4,6-dimethoxy
(Target)

Feature

4-Ethyl-2,6-dimethoxy
(Alternative)

Symmetry Asymmetric

Symmetric (if X is symmetric)

2 distinct signals (C3-H and

# of Ar-H Signals
C5-H)

1 signal (C3/C5 are equivalent)

< 100 ppm (Between two
OMe)

C5 Shift

~105 ppm (Between OMe and
Ethyl)

C-Ethyl Shift ~145 ppm (Ortho to X)

~140 ppm (Para to X)

Visualization of Assighment Logic

The following diagrams illustrate the logical flow for assigning this specific substitution pattern

and the resulting chemical shift map.

Diagram 1: Regioisomer Identification Workflow
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Start: Acquire C13 & DEPT-135

Count Aromatic CH Signals
(DEPT Positive)

Symmetric \Asymmetric

1 Signal (2H integration) 2 Distinct Signals (1H each)

Symmetric Isomer: Check Chemical Shift of
4-Ethyl-2,6-dimethoxy-X Most Shielded CH

Shift < 100 ppm
(C5: Between 2 OMe)

Shift > 100 ppm

(No C between 2 OMe)

CONFIRMED: Other Asymmetric Isomer
2-Ethyl-4,6-dimethoxy Pattern (e.g., 2-Ethyl-3,5-dimethoxy)

Click to download full resolution via product page

Caption: Decision tree for distinguishing the 2-ethyl-4,6-dimethoxy pattern from symmetric
isomers.

Diagram 2: Chemical Shift Topology

C2 (Ipso-Et)
~146 ppm
(Deshielded)

C4 (Ipso-OMe)
~162 ppm
(Highly Deshielded)

C5 (Ar-H)
~97 ppm
(Highly Shielded)

C3 (Ar-H)
~107 ppm

C1 (Ipso-X)
115-145 ppm

C6 (Ipso-OMe)
~160 ppm
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Click to download full resolution via product page
Caption: Topology of chemical shifts showing the alternating shielded/deshielded pattern.

Experimental Protocol

To obtain publication-quality data for this substitution pattern, follow this self-validating protocol.

Sample Preparation

e Solvent: CDCIs (Chloroform-d) is the standard. Use DMSO-de only if solubility is an issue, as
it may shift phenolic/acidic peaks.

e Concentration: 15-30 mg of compound in 0.6 mL solvent.

o Reference: Tetramethylsilane (TMS) internal standard (0.00 ppm) or residual solvent peak
(CDCls triplet at 77.16 ppm).

Acquisition Parameters (Standard 400/500 MHz
Instrument)

e Pulse Sequence:zgpg30 (Power-gated decoupling).
» Relaxation Delay (D1): Set to 2.0 — 3.0 seconds.

o Reasoning: The quaternary carbons (C1, C2, C4, C6) have long T1 relaxation times. A
short D1 will suppress their signals, making integration and detection difficult.

e Scans (NS): Minimum 512 scans (1024 recommended for clear quaternary signals).

e Spectral Width: 240 ppm (to capture carbonyls if X = C=0).

Validation Step (HMBC)

Run a 2D HMBC (Heteronuclear Multiple Bond Correlation) experiment to confirm the
connectivity:

e Check: The Ethyl-CH2 protons (~2.6 ppm) should show a strong 3-bond correlation to C1
and C3.
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e Check: The C5 proton (~6.3 ppm) should show strong 3-bond correlations to C1, C3, and
C4/C6. This confirms it is flanked by the methoxy groups.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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